Lipophilicity (XLogP3-AA) Shift: N-(4-Methylpiperidin-3-yl)acetamide vs. N-(Piperidin-3-yl)acetamide
The addition of a single methyl group at the 4-position of the piperidine ring increases the computed lipophilicity of N-(4-methylpiperidin-3-yl)acetamide relative to its non-methylated analog, N-(piperidin-3-yl)acetamide. The XLogP3-AA value, a predictor of octanol-water partition coefficient, is 0.1 for the methylated compound versus -0.3 for the non-methylated analog [1][2]. This 0.4 log unit difference indicates a measurable increase in lipophilicity, a parameter correlated with membrane permeability and passive diffusion.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | N-(piperidin-3-yl)acetamide (XLogP3-AA: -0.3) |
| Quantified Difference | +0.4 log units |
| Conditions | Computed using XLogP3 3.0 algorithm within PubChem database (release 2019.06.18 for target, 2025.04.14 for comparator) |
Why This Matters
A 0.4 log unit increase in lipophilicity can correspond to a ~0.5–1.0 log unit increase in passive membrane permeability, which is a meaningful consideration for researchers designing compounds with specific absorption, distribution, or blood-brain barrier penetration profiles [3].
- [1] PubChem. N-(4-methylpiperidin-3-yl)acetamide. Compound Summary CID 63326049. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Methylpiperidin-3-yl_acetamide View Source
- [2] PubChem. N-(piperidin-3-yl)acetamide. Compound Summary CID 4169719. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/N-_piperidin-3-yl_acetamide View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
